2-Chloro-N-(1-cyanobutyl)quinoline-6-carboxamide
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Overview
Description
Preparation Methods
The synthesis of 2-Chloro-N-(1-cyanobutyl)quinoline-6-carboxamide involves several steps. One common method includes the reaction of quinoline-6-carboxylic acid with 1-cyanobutylamine in the presence of a chlorinating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Chloro-N-(1-cyanobutyl)quinoline-6-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-N-(1-cyanobutyl)quinoline-6-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent.
Biological Studies: The compound is used in studies to understand its interactions with biological targets such as enzymes and receptors.
Industrial Applications: It is explored for its potential use in the synthesis of other quinoline derivatives with various industrial applications.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(1-cyanobutyl)quinoline-6-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Chloro-N-(1-cyanobutyl)quinoline-6-carboxamide can be compared with other quinoline derivatives such as:
Quinoline-2-carboxamides: Known for their antibacterial activity.
Quinoline-4-carboxamides: Studied for their anticancer properties.
Quinoline-3-carboxamides: Investigated for their anti-inflammatory effects.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .
Properties
IUPAC Name |
2-chloro-N-(1-cyanobutyl)quinoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c1-2-3-12(9-17)18-15(20)11-4-6-13-10(8-11)5-7-14(16)19-13/h4-8,12H,2-3H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENNEAMASQGPKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1=CC2=C(C=C1)N=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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